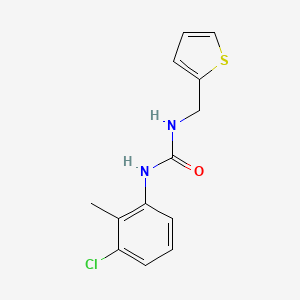

N-(3-chloro-2-methylphenyl)-N'-(2-thienylmethyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(3-chloro-2-methylphenyl)-N'-(2-thienylmethyl)urea, also known as terbuthylazine, is a herbicide that is widely used in agriculture to control weeds in crops such as corn, sorghum, and sugarcane. It belongs to the group of triazine herbicides and is known for its selective action against broadleaf weeds. The synthesis method of terbuthylazine involves the reaction of 3-chloro-2-methyl aniline with thienylmethyl isocyanate in the presence of a catalyst.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-N'-(2-thienylmethyl)ureane involves the inhibition of photosynthesis in plants. It works by blocking the electron transport chain in chloroplasts, which leads to a reduction in the production of ATP and NADPH. This, in turn, leads to a disruption of the Calvin cycle and a decrease in the production of carbohydrates. The end result is the death of the plant.

Biochemical and Physiological Effects

Terbuthylazine has been shown to have a low toxicity to mammals and birds, and it is rapidly metabolized and excreted from the body. However, there are concerns about its potential effects on aquatic organisms, such as fish and amphibians. It has been shown to be toxic to some species of algae and aquatic plants, and it can accumulate in sediments and persist in the environment.

Advantages and Limitations for Lab Experiments

Terbuthylazine is a widely used herbicide that has been extensively studied for its effects on plants and the environment. It has been shown to be effective against a wide range of broadleaf weeds, and its use has led to increased crop yields and reduced weed competition. However, there are concerns about its potential impact on non-target organisms, such as aquatic plants and animals. In lab experiments, N-(3-chloro-2-methylphenyl)-N'-(2-thienylmethyl)ureane can be used to study the effects of herbicides on plant physiology and ecology, as well as to investigate the potential risks of herbicide use on the environment.

Future Directions

There are several future directions for research on N-(3-chloro-2-methylphenyl)-N'-(2-thienylmethyl)ureane, including:

1. Development of new herbicides with reduced environmental impact

2. Investigation of the effects of N-(3-chloro-2-methylphenyl)-N'-(2-thienylmethyl)ureane on non-target organisms, such as aquatic plants and animals

3. Study of the long-term effects of N-(3-chloro-2-methylphenyl)-N'-(2-thienylmethyl)ureane on soil health and fertility

4. Development of new methods for the remediation of N-(3-chloro-2-methylphenyl)-N'-(2-thienylmethyl)ureane-contaminated soils and water

5. Investigation of the potential risks of N-(3-chloro-2-methylphenyl)-N'-(2-thienylmethyl)ureane use in combination with other herbicides and pesticides.

Conclusion

In conclusion, N-(3-chloro-2-methylphenyl)-N'-(2-thienylmethyl)ureane is a widely used herbicide that has been extensively studied for its effects on plants and the environment. Its mechanism of action involves the inhibition of photosynthesis in plants, which leads to the death of the plant. While it has been shown to be effective against a wide range of broadleaf weeds, there are concerns about its potential impact on non-target organisms, such as aquatic plants and animals. Future research on N-(3-chloro-2-methylphenyl)-N'-(2-thienylmethyl)ureane should focus on the development of new herbicides with reduced environmental impact, as well as the investigation of its potential risks on the environment and human health.

Synthesis Methods

The synthesis of N-(3-chloro-2-methylphenyl)-N'-(2-thienylmethyl)ureane involves the reaction of 3-chloro-2-methyl aniline with thienylmethyl isocyanate in the presence of a catalyst. The reaction takes place in a solvent such as toluene or xylene, and the product is purified by recrystallization or chromatography. The yield of the reaction is typically around 70-80%, and the purity of the product is usually greater than 95%.

Scientific Research Applications

Terbuthylazine has been extensively studied for its herbicidal activity and its effects on the environment. It has been shown to be effective against a wide range of broadleaf weeds, and its use has led to increased crop yields and reduced weed competition. However, there are concerns about the potential impact of N-(3-chloro-2-methylphenyl)-N'-(2-thienylmethyl)ureane on non-target organisms, such as aquatic plants and animals.

properties

IUPAC Name |

1-(3-chloro-2-methylphenyl)-3-(thiophen-2-ylmethyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2OS/c1-9-11(14)5-2-6-12(9)16-13(17)15-8-10-4-3-7-18-10/h2-7H,8H2,1H3,(H2,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMVSIXKAZFCDDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC(=O)NCC2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]carbonyl}benzonitrile](/img/structure/B5326537.png)

![5-(4-fluorophenyl)-N-{[5-(2-methoxyethyl)-1,2,4-oxadiazol-3-yl]methyl}pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5326539.png)

![methyl N-({[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-hydroxy-4-oxo-4H-chromen-7-yl]oxy}acetyl)alaninate](/img/structure/B5326542.png)

![1-[3-(4-methoxyphenyl)acryloyl]-2,4-dimethyl-1H-imidazole](/img/structure/B5326553.png)

![3-fluoro-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide](/img/structure/B5326567.png)

![4-(4-fluorobenzoyl)-5-(2-furyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5326571.png)

![2-amino-5-hydroxy-10-methyl-8-oxo-4-(3,4,5-trimethoxyphenyl)-4H,8H-pyrano[2,3-f]chromene-3-carbonitrile](/img/structure/B5326575.png)

![1-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]-4-methyl-1-oxopentan-2-one](/img/structure/B5326587.png)

![1-[(5-bromo-2-furyl)methyl]-4-(4-methylphenyl)piperazine](/img/structure/B5326588.png)

![4,6-dimethyl-3-[2-phenyl-3-(3-pyridinyl)acryloyl]-2(1H)-pyridinone](/img/structure/B5326590.png)

![1'-[(6-methyl-2-oxo-1,2-dihydropyridin-3-yl)carbonyl]spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5326596.png)

![5-[(butylamino)sulfonyl]-N,2-dimethylbenzamide](/img/structure/B5326605.png)

![6-(methoxymethyl)-N-({2-[(6-methylpyridin-3-yl)oxy]pyridin-3-yl}methyl)pyrimidin-4-amine](/img/structure/B5326612.png)